molecular formula C21H25ClN2O2 B1596710 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride CAS No. 669713-55-7

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Cat. No.: B1596710
CAS No.: 669713-55-7
M. Wt: 372.9 g/mol
InChI Key: OCYRWVOTKXNJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride (CAS 669713-55-7) is a protected amine derivative essential for solid-phase peptide synthesis (SPPS) and organic synthesis. The compound features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen, which allows for selective deprotection under mild basic conditions without affecting other acid-labile protecting groups commonly used in the Fmoc/tBu strategy . The piperidine scaffold, with its aminomethyl side chain, serves as a versatile building block for introducing conformational constraints and specific spatial geometries into peptide analogs and small molecule drug candidates. The primary research application of this reagent is as a key intermediate in the synthesis of complex molecules for pharmaceutical development and biochemical research. Its mechanism of action lies in its role as a protected scaffold; the Fmoc group ensures the amine functionality is inert during coupling reactions, and is subsequently removed with reagents like piperidine to reveal the reactive amine for further chain elongation . This controlled reactivity is crucial for constructing peptides and other nitrogen-containing compounds with high precision. Researchers value this compound for its role in creating novel structures for probing biological systems and developing potential therapeutics, particularly in neuroscience and targeted drug delivery. This product is offered with a guaranteed purity and is accompanied by a Certificate of Analysis. It is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRWVOTKXNJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373393
Record name (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-55-7
Record name (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-55-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of N-Fmoc-Protected Piperidine Derivatives

  • The Fmoc protecting group is introduced by reacting the free amine with Fmoc chloride under basic conditions, typically in an organic solvent such as dichloromethane or dimethylformamide (DMF).
  • The reaction proceeds smoothly to yield the N-Fmoc-protected piperidine intermediate, which can be purified by standard chromatographic techniques.

Introduction of the Aminomethyl Group at the 2-Position

  • The aminomethyl substituent is introduced via homologation reactions such as the Arndt-Eistert reaction or through nucleophilic substitution strategies.
  • According to research on related β-amino acid derivatives, the Arndt-Eistert homologation can be applied to Fmoc-protected amino acid derivatives to extend the carbon chain and introduce the aminomethyl functionality.
  • This involves the formation of diazo ketones from Fmoc-protected amino acids, followed by Wolff rearrangement to yield β-amino acid derivatives with the desired substitution pattern.
  • For piperidine derivatives, similar homologation or substitution methods can be adapted to install the aminomethyl group at the 2-position.

Solid-Phase Peptide Synthesis (SPPS) Considerations

  • The Fmoc group is compatible with SPPS, where it can be removed selectively using 20% piperidine in DMF.
  • The compound can be used as a building block in SPPS, where its incorporation is monitored by colorimetric tests such as the Kaiser test for primary amines and the chloranil test for secondary amines.
  • Cleavage from resin and side-chain deprotection are performed under acidic conditions, typically with trifluoroacetic acid (TFA) mixtures.

Reaction Conditions and Monitoring

Step Reagents/Conditions Notes
Fmoc Protection Fmoc-Cl, base (e.g., NaHCO3), solvent (DCM/DMF) Yields N-Fmoc-piperidine derivative
Aminomethyl Introduction Arndt-Eistert reaction: mixed anhydride, CH2N2, Ag catalyst, THF/H2O Produces β-amino acid derivatives
Fmoc Deprotection 20% Piperidine in DMF or NMP/EtOH (9:1) Efficient removal within minutes to hours
Peptide Coupling (SPPS) Standard coupling reagents (e.g., HBTU, DIC) Monitored by Kaiser and chloranil tests
Cleavage and Deprotection TFA (90-95%) with scavengers (H2O, TIS) Removes side-chain protecting groups

Research Findings and Data Summary

  • Yields : The preparation of N-Fmoc-protected amino acid derivatives via Arndt-Eistert homologation typically yields 60-90% of the desired product after purification.
  • Purity : Products are characterized by NMR, mass spectrometry, and chromatographic purity assessments.
  • Stability : The hydrochloride salt form enhances stability and ease of handling.
  • Compatibility : The Fmoc group remains stable under the conditions used for aminomethyl introduction and is easily removed under mild basic conditions without affecting other functional groups.

Example Synthetic Scheme (Adapted from Literature)

Step Reaction Reagents/Conditions Product Yield (%)
1 Fmoc Protection of Piperidine Fmoc-Cl, NaHCO3, DCM, RT N-Fmoc-piperidine 85-90
2 Arndt-Eistert Homologation i-BuOCOCl, NMM, THF; then CH2N2, Et2O; Ag catalyst N-Fmoc-2-aminomethyl-piperidine 65-75
3 Hydrochloride Salt Formation HCl in ether or suitable solvent This compound Quantitative

Summary of Key Points

  • The preparation of this compound involves the strategic installation of an Fmoc protecting group on piperidine nitrogen, followed by the introduction of an aminomethyl group at the 2-position.
  • The Arndt-Eistert reaction is a reliable method for homologation and installation of the aminomethyl substituent on Fmoc-protected amino acid derivatives, adaptable to piperidine systems.
  • The compound is well-suited for use in solid-phase peptide synthesis due to the stability and ease of Fmoc deprotection.
  • Reaction monitoring and purification techniques ensure high purity and yield of the final hydrochloride salt.

Chemical Reactions Analysis

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine. Major products formed from these reactions include N-oxides, amines, and deprotected amines.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-piperidine is primarily employed as a protecting group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective reactions that do not interfere with other functional groups present in the peptide chain.

Key Benefits :

  • Selective Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., piperidine in DMF), facilitating the sequential addition of amino acids without significant side reactions .
  • Reduced Racemization : Studies have shown that using Fmoc-protected amino acids can lead to lower rates of racemization compared to other protecting groups, which is crucial for maintaining the chirality of amino acids in synthesized peptides .
Parameter Fmoc-Piperidine Alternative Protecting Groups
Deprotection ConditionsMild (Piperidine)Harsh (TFA or strong bases)
Racemization RateLowHigher
CompatibilityHighVariable

Drug Development

Role in Therapeutics : Fmoc-piperidine plays a significant role in modifying amino acids to enhance the stability and bioavailability of therapeutic peptides. This is particularly important in developing drugs that require precise structural integrity for efficacy.

Case Study : In a study focused on antimicrobial peptides (AMPs), Fmoc-piperidine was utilized to synthesize peptidomimetics that demonstrated enhanced proteolytic stability and antimicrobial activity against both Gram-positive and Gram-negative bacteria . The ability to modify peptide structures using Fmoc chemistry allowed researchers to design compounds with improved therapeutic profiles.

Bioconjugation

Application in Diagnostics and Drug Delivery : The compound is also used in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This is essential for developing targeted drug delivery systems and diagnostic tools.

  • Example Application : Fmoc-piperidine has been utilized to create conjugates that improve the targeting of therapeutic agents to specific cells or tissues, enhancing treatment efficacy while minimizing side effects .

Research in Neuroscience

Fmoc-piperidine is instrumental in synthesizing compounds that interact with neurotransmitter systems. This application aids in studying neurological disorders and developing potential treatments.

  • Case Study Insight : Research has indicated that derivatives synthesized using Fmoc-piperidine can modulate neurotransmitter activity, providing insights into mechanisms underlying conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Applications
2-Aminomethyl-1-N-Fmoc-piperidine HCl 669713-55-7 C₂₁H₂₆ClN₂O₂ 373.86 95% Peptide synthesis, building block
3-Aminomethyl-1-N-Fmoc-piperidine HCl 669713-56-8 C₂₁H₂₆ClN₂O₂ 373.86 97% Organic synthesis, chiral scaffolds
2-(Aminomethyl)piperidine 22990-77-8 C₆H₁₄N₂ 114.19 (free base) N/A Lab reagent, intermediate synthesis

Positional Isomerism: 2- vs. 3-Aminomethyl Substitution

The positional isomer 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride (CAS: 669713-56-8) differs in the placement of the aminomethyl group on the piperidine ring (3-position vs. 2-position). This subtle structural variation can significantly influence molecular conformation and steric interactions. For example:

  • Stereochemical Outcomes: The 2-substituted derivative may favor axial or equatorial orientations of the aminomethyl group, affecting its reactivity in nucleophilic substitutions or cyclization reactions.
  • Purity and Utility: The 3-isomer exhibits higher purity (97% vs.

Unprotected Analogues: 2-(Aminomethyl)piperidine

The unprotected analogue, 2-(Aminomethyl)piperidine (CAS: 22990-77-8), lacks the Fmoc group and hydrochloride salt. Key differences include:

  • Reactivity : The free amine is highly reactive, limiting its utility in multi-step syntheses requiring selective protection.
  • Stability : Without the Fmoc group, the compound is prone to oxidation and unintended side reactions under acidic or basic conditions .

Functional Group Modifications

Role of the Fmoc Group

The Fmoc moiety in 2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride provides:

  • Temporary Protection : Removable under basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling in peptide elongation.
  • Enhanced Stability : Shields the amine from undesired acylation or degradation during storage and handling .

Hydrochloride Salt vs. Free Base

The hydrochloride form improves:

  • Solubility : Better dissolution in aqueous or polar organic solvents compared to the free base.
  • Handling : Reduced volatility and improved shelf-life under ambient conditions .

Biological Activity

2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, a piperidine derivative, is notable for its applications in medicinal chemistry and peptide synthesis. This compound, with the chemical formula C21H24N2O2, serves as an important building block in the development of peptide-based therapeutics. Understanding its biological activity is crucial for its effective application in drug design and development.

  • Chemical Name: this compound
  • CAS Number: 669713-55-7
  • Molecular Weight: 336.43 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a peptide synthesis intermediate. Its structure allows for various modifications that can enhance the stability and efficacy of peptides.

The compound acts as a versatile scaffold in solid-phase peptide synthesis (SPPS), enabling the incorporation of various amino acids and modifications. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides protection for the amino functionality during synthesis, allowing for selective reactions that can lead to biologically active compounds.

Case Study 1: Peptide Stability and Activity

Research has demonstrated that peptides synthesized using this compound exhibit varying stability in biological environments. For instance, peptides modified at the N-terminus showed enhanced stability against enzymatic degradation, which is critical for therapeutic applications.

Peptide VariantStability (Half-life)Biological Activity
Native PeptideRapidly degradedLow
Acylated Variant>24 hoursModerate
Cyclic Variant<5 hoursHigh

This study highlighted the importance of structural modifications in improving the pharmacokinetic properties of peptide therapeutics .

Case Study 2: In Vivo Applications

Another investigation focused on the application of peptides derived from this compound in models of central nervous system (CNS) injury. The modified peptides demonstrated significant neuroprotective effects, reducing inflammation and promoting neuronal survival in ischemic conditions .

Synthesis Techniques

The synthesis of this compound typically involves solid-phase techniques that allow for high yields and purity. The use of automated synthesizers has streamlined this process, making it more accessible for large-scale production.

Synthetic Pathway

  • Fmoc Protection: The amine group is protected using Fmoc to prevent unwanted reactions during synthesis.
  • Coupling Reactions: Amino acids are coupled to the piperidine scaffold using standard coupling reagents.
  • Deprotection: The Fmoc group is removed under mild conditions to yield free amines for further modification.

Q & A

Q. What synthetic routes are commonly used to prepare 2-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Fmoc protection of the amine group, followed by coupling with piperidine derivatives. Key steps include:
  • Reduction and Amination : Use of reducing agents (e.g., NaBH4) to stabilize intermediates, as seen in improved synthesis protocols for similar hydrochlorides .
  • Acidification : Final acidification with HCl·EA to yield the hydrochloride salt, ensuring stoichiometric control to avoid over-acidification .
  • Microwave-Assisted Synthesis : For time efficiency, microwave irradiation can enhance reaction rates and purity, as demonstrated in metformin hydrochloride synthesis .
    Optimization includes monitoring pH, temperature, and reagent ratios via HPLC or TLC to maximize yield (>85%) and minimize side products.

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Fmoc-group attachment and piperidine ring conformation. For example, distinct shifts for Fmoc protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 1.2–2.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbonyl of Fmoc) and ~2500 cm⁻¹ (N-H stretch of hydrochloride) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion) and detect impurities .

Q. What reference standards are essential for ensuring accurate purity assessments of this compound?

  • Methodological Answer : Pharmacopeial-grade reference standards are critical:
  • Primary Standards : Use certified impurities (e.g., aniline hydrochloride, phenylamine derivatives) to calibrate HPLC/UV detectors .
  • System Suitability Tests : Include retention time matching and peak symmetry analysis per International Pharmacopoeia guidelines .

Advanced Research Questions

Q. How can researchers identify and quantify trace impurities in this compound using HPLC-MS?

  • Methodological Answer :
  • Column Selection : Use a C18 column with 3 µm particle size for high-resolution separation of polar impurities (e.g., de-Fmoc byproducts) .
  • Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water (pH 2.5–3.0) to enhance ionization in MS detection .
  • Quantification : Spike samples with EP-grade impurity standards (e.g., N-phenylpiperidin-4-amine hydrochloride) and apply external calibration curves (R² > 0.995) .

Q. What strategies resolve contradictions between computational models and experimental data in the compound’s reaction mechanisms?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated transition states with experimental kinetic data (e.g., Arrhenius plots) under varying temperatures .
  • Isotopic Labeling : Use ²H or ¹³C-labeled intermediates to track reaction pathways and validate theoretical intermediates .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets, ensuring reproducibility across ≥3 independent trials .

Q. How does the Fmoc protecting group influence the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC:
  • Hydrolysis : Fmoc cleavage in aqueous buffers (pH > 8.0) increases free amine content .
  • Oxidation : Use argon-purged vials to prevent piperidine ring oxidation, detectable by MS/MS .
  • Excipient Compatibility : Test with common peptide synthesis reagents (e.g., HOBt, DIPEA) to assess Fmoc stability during coupling reactions .

Q. What methodologies assess the compound’s compatibility with solid-phase peptide synthesis (SPPS) reagents?

  • Methodological Answer :
  • Resin Swelling Tests : Measure resin (e.g., Wang resin) swelling in DMF/DCM with the compound to ensure efficient coupling (>95% by Kaiser test) .
  • Deprotection Kinetics : Time-course analysis of Fmoc removal using 20% piperidine/DMF, monitored by UV absorbance at 301 nm .
  • Side Reaction Screening : Use MALDI-TOF to detect adducts (e.g., diketopiperazine formation) during chain elongation .

Analytical and Regulatory Questions

Q. What are the critical parameters for validating an analytical method per pharmacopeial guidelines?

  • Methodological Answer :
  • Specificity : Resolve all peaks (R > 1.5) from impurities like N-Fmoc-piperidine derivatives .
  • Linearity : Ensure R² ≥ 0.998 across 50–150% of the target concentration range .
  • Robustness : Test ±2% variations in mobile phase composition and flow rate, maintaining %RSD < 2.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Reactant of Route 2
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.